

# Application Notes: Aim-100 in the Study of Endocytosis

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## Compound of Interest

Compound Name: *Aim-100*

Cat. No.: *B1666732*

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Product Name: **Aim-100**

Application: Research and Development, Drug Discovery

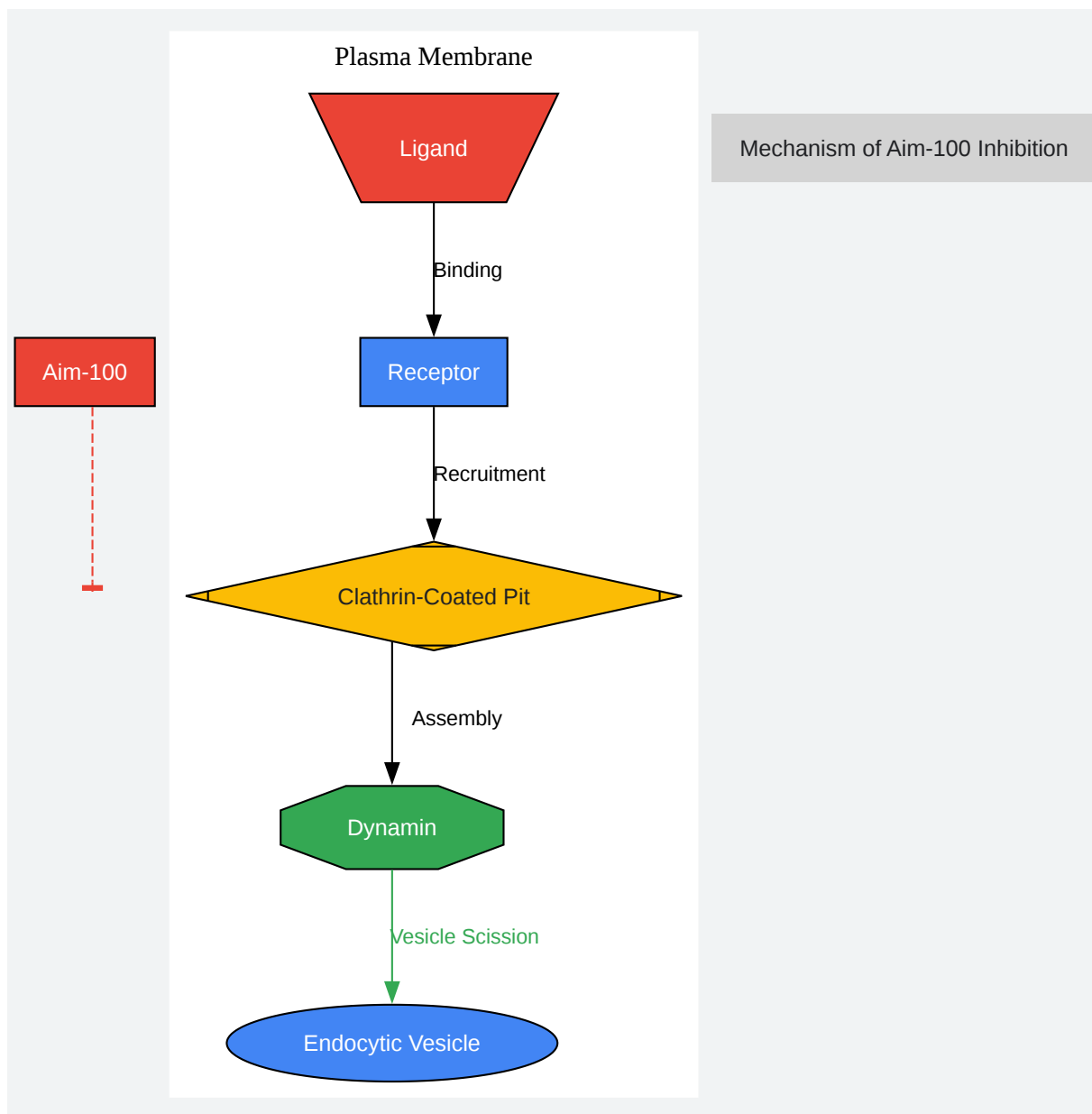
Target Audience: Researchers, scientists, and drug development professionals in cell biology, pharmacology, and oncology.

## Introduction

**Aim-100** is a novel, potent, and highly selective small molecule inhibitor of dynamin-dependent endocytosis. Dynamin is a large GTPase that plays a critical role in the scission of newly formed vesicles from the plasma membrane, a crucial step in clathrin-mediated endocytosis. By inhibiting dynamin, **Aim-100** provides a powerful tool for studying the mechanisms of endocytosis and its role in various cellular processes, including nutrient uptake, receptor signaling, and pathogen entry. These application notes provide detailed protocols for utilizing **Aim-100** to investigate its effects on endocytosis and cellular function.

## Mechanism of Action

**Aim-100** specifically targets the GTPase activity of dynamin, preventing the conformational changes necessary for membrane fission. This leads to an accumulation of deeply invaginated clathrin-coated pits at the plasma membrane that are unable to detach, effectively halting the internalization of cargo that relies on this pathway.



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Caption: **Aim-100** inhibits dynamin, preventing vesicle scission.

## Quantitative Data Summary

The following tables summarize the key performance characteristics of **Aim-100** in various cell-based assays.

Table 1: In Vitro Potency of **Aim-100**

Assay Type	Cell Line	Parameter	Value
Dynamin GTPase Activity	Purified Dynamin-1	IC50	15.2 nM
Transferrin Uptake	HeLa	IC50	55.7 nM
EGF Receptor Internalization	A431	IC50	78.3 nM

Table 2: Cellular Effects of **Aim-100** (24-hour treatment)

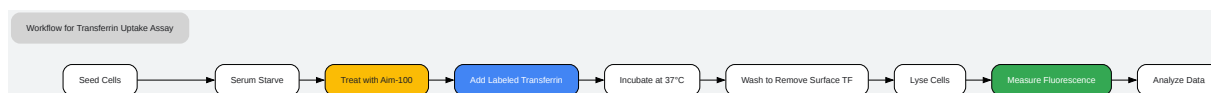
Cell Line	Assay	Parameter	Value
HeLa	Cytotoxicity	CC50	> 50 $\mu$ M
A431	Cytotoxicity	CC50	> 50 $\mu$ M
HEK293	Cytotoxicity	CC50	> 50 $\mu$ M

## Experimental Protocols

Herein are detailed protocols for key experiments to assess the utility of **Aim-100**.

### Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This assay measures the uptake of fluorescently labeled transferrin, a classic marker for clathrin-mediated endocytosis.



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Caption: Workflow for Transferrin Uptake Assay.

Materials:

- HeLa cells
- DMEM with 10% FBS
- Serum-free DMEM
- **Aim-100** (10 mM stock in DMSO)
- Alexa Fluor 488-conjugated Transferrin (Tf-488)
- Acid wash buffer (0.1 M glycine, 0.1 M NaCl, pH 3.0)
- Lysis buffer (e.g., RIPA buffer)
- 96-well black, clear-bottom plate
- Fluorescence plate reader

Protocol:

- Seed HeLa cells in a 96-well black, clear-bottom plate at a density of  $2 \times 10^4$  cells per well and allow them to adhere overnight.
- Wash the cells once with PBS and then incubate in serum-free DMEM for 2 hours at 37°C to upregulate transferrin receptors.

- Prepare serial dilutions of **Aim-100** in serum-free DMEM.
- Aspirate the starvation medium and add the **Aim-100** dilutions to the cells. Incubate for 1 hour at 37°C. Include a DMSO vehicle control.
- Add Tf-488 to each well to a final concentration of 5 µg/mL.
- Incubate the plate for 15 minutes at 37°C to allow for endocytosis.
- To stop endocytosis, place the plate on ice and wash the cells twice with ice-cold PBS.
- To remove non-internalized transferrin, wash the cells twice with pre-chilled acid wash buffer for 1 minute each time on ice.
- Wash the cells once more with ice-cold PBS.
- Lyse the cells in 100 µL of lysis buffer per well.
- Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of 495/519 nm.
- Normalize the fluorescence values to the vehicle control and plot the dose-response curve to determine the IC50.

## Epidermal Growth Factor (EGF) Receptor Internalization Assay

This protocol assesses the effect of **Aim-100** on the endocytosis of a receptor tyrosine kinase, the EGF receptor (EGFR).

Materials:

- A431 cells
- DMEM with 10% FBS
- Serum-free DMEM

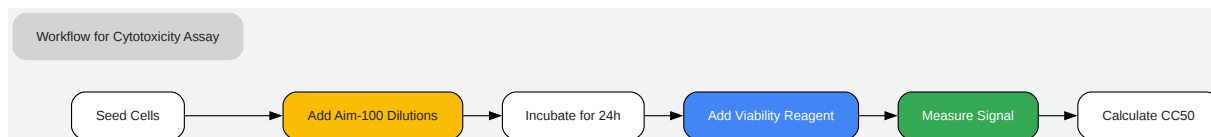
- **Aim-100** (10 mM stock in DMSO)
- Alexa Fluor 647-conjugated EGF (EGF-647)
- 4% Paraformaldehyde (PFA) in PBS
- DAPI stain
- Fluorescence microscope

Protocol:

- Seed A431 cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
- Serum starve the cells for 4 hours in serum-free DMEM.
- Treat the cells with the desired concentration of **Aim-100** (e.g., 100 nM) or DMSO vehicle for 1 hour at 37°C.
- Add EGF-647 to a final concentration of 10 ng/mL and incubate for 20 minutes at 37°C.
- Place the plate on ice and wash the cells three times with ice-cold PBS to stop internalization.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Mount the coverslips on microscope slides using a mounting medium containing DAPI.
- Visualize the cells using a fluorescence microscope. In control cells, EGF-647 will appear as distinct puncta within the cytoplasm. In **Aim-100** treated cells, the fluorescence will be primarily localized to the plasma membrane.

## Cytotoxicity Assay

This assay is crucial to ensure that the observed effects on endocytosis are not due to general cellular toxicity.



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Caption: Workflow for Cytotoxicity Assay.

Materials:

- HeLa, A431, or HEK293 cells
- Complete growth medium
- **Aim-100** (10 mM stock in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
- 96-well white or clear plate (depending on the reagent)
- Luminometer or absorbance plate reader

Protocol:

- Seed cells in a 96-well plate at a density of  $5 \times 10^3$  cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **Aim-100** in complete growth medium.
- Remove the old medium and add the **Aim-100** dilutions to the cells. Include a DMSO vehicle control and a no-cell background control.
- Incubate the plate for 24 hours at 37°C.
- Add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
High background in transferrin assay	Incomplete removal of surface-bound transferrin.	Ensure the acid wash step is performed with pre-chilled buffer and for the correct duration.
No inhibition of endocytosis observed	Aim-100 is inactive or used at too low a concentration. The endocytic pathway is not dynamin-dependent.	Verify the concentration and integrity of the Aim-100 stock. Test a broader range of concentrations. Use a positive control inhibitor like Dynasore.
High cell death in assays	Aim-100 is cytotoxic at the tested concentrations.	Perform a cytotoxicity assay to determine the CC50 and use Aim-100 at concentrations well below this value for functional assays.

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